ErSO-DFP

ERα+ breast cancer anticipatory unfolded protein response selectivity index

Choose (R)-ErSO-DFP for ERα+-selective a-UPR activation with a 2750-fold selectivity window over ERα- cells, eliminating confounding off-target effects that plague ErSO. This chiral-pure enantiomer delivers 5-fold higher MTD (95 mg/kg I.V.) for safer dose-ranging studies, while the 4,4-difluoropiperidine substitution lowers cLogD7.4 to 4.4 and improves LipE by >2 units over ErSO. Essential for reproducible ERα+ breast cancer research and benchmark LipE-driven SAR. Insist on >98% purity (R)-enantiomer—racemic mixtures contain inactive (S)-isomer that dilutes potency ~2-fold.

Molecular Formula C20H17F5N2O2
Molecular Weight 412.4 g/mol
Cat. No. B12419405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErSO-DFP
Molecular FormulaC20H17F5N2O2
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O
InChIInChI=1S/C20H17F5N2O2/c21-18(22)8-10-27(11-9-18)19(12-4-6-13(28)7-5-12)14-2-1-3-15(20(23,24)25)16(14)26-17(19)29/h1-7,28H,8-11H2,(H,26,29)/t19-/m1/s1
InChIKeyIVIIASPFEXRZGM-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ErSO-DFP (CAS 2768139-76-8): An Enhanced-Selectivity a-UPR Activator for ERα+ Breast Cancer Research


ErSO-DFP ((R)-2) is a chiral small-molecule activator of the anticipatory unfolded protein response (a-UPR) that hyperactivates estrogen receptor alpha (ERα)-dependent stress pathways to induce cancer cell death [1]. Identified through a medicinal chemistry optimization campaign aimed at improving the selectivity profile of the parent compound ErSO (HY-132247), ErSO-DFP maintains potent antitumor efficacy against ERα+ breast cancer models while demonstrating a markedly reduced activity against ERα-negative (ERα-) cells [1]. The compound is characterized by a 4,4-difluoropiperidine substitution that lowers calculated lipophilicity (cLogD7.4 of 4.4 versus 6.4 for ErSO) and improves LipE by >2 units [1]. ErSO-DFP is disclosed in patent WO2022087234A1 as part of a class of ERα biomodulators effective against therapy-resistant ERα+ cancers [2].

Why ErSO-DFP Cannot Be Substituted with Parent ErSO or Racemic Analogs


In-class a-UPR activators such as ErSO exhibit a time-dependent erosion of selectivity that results in substantial off-target killing of ERα- cells, including HCT-116 and HT-29 colorectal lines [1]. This non-specific activity limits the utility of ErSO as a clean chemical probe and reduces its in vivo therapeutic window [1]. Additionally, the racemic mixture (Rac)-ErSO-DFP contains the inactive (S)-enantiomer that is devoid of anti-MCF-7 activity, meaning that chiral purity directly determines observed potency . Simply substituting ErSO-DFP with ErSO or a racemic analog introduces quantifiable liabilities in selectivity, enantiomeric potency, and in vivo tolerability that compromise experimental reproducibility and translational relevance [2].

ErSO-DFP Quantitative Differentiation: Head-to-Head Data Versus ErSO and Analogs


ErSO-DFP Demonstrates a 2750-Fold Average Selectivity Window for ERα+ vs. ERα- Cancer Cells, Versus 20- to 1000-Fold for ErSO

In head-to-head 72-hour cell viability assays, ErSO-DFP exhibits an average 2750-fold difference in IC50 values between ERα+ MCF-7 cells and a panel of ERα- cell lines (MDA-MB-231, MDA-MB-436, HCT-116, HT-29). In contrast, ErSO shows fold-change values ranging from only 20 (HCT-116) to 1000 (MDA-MB-436), reflecting a substantial time-dependent erosion of selectivity for ErSO that is not observed with ErSO-DFP [1]. Critically, in HCT-116 cells, ErSO's IC50 drops from 11 μM at 24 h to 0.26 μM at 72 h, whereas ErSO-DFP maintains a stable IC50 of 55 μM at both time points [1].

ERα+ breast cancer anticipatory unfolded protein response selectivity index

ErSO-DFP Exhibits a 5-Fold Higher Maximum Tolerated Dose (MTD) in Mice Compared to ErSO

In head-to-head intravenous tolerability studies in mice, the maximum tolerated dose (MTD) of ErSO-DFP is 95 mg/kg, which is approximately 5-fold higher than the MTD observed for ErSO [1]. In rats, ErSO-DFP tolerability exceeds 50 mg/kg (MTD not reached), whereas ErSO shows dose-limiting toxicity at lower levels [1]. This improvement in tolerability is not attributable to reduced compound exposure, as ErSO-DFP achieves a Cmax of 14.7 μg/mL compared to 7.7 μg/mL for ErSO [1].

in vivo tolerability maximum tolerated dose therapeutic index

ErSO-DFP Has a cLogD7.4 of 4.4 and a LipE of 3.4, Representing a >2-Unit LipE Improvement Over ErSO

ErSO-DFP was designed to reduce lipophilicity relative to ErSO (cLogD7.4 of 6.4) while maintaining cellular potency. The 4,4-difluoropiperidine substitution achieves a cLogD7.4 of 4.4, a reduction of 2.0 log units [1]. Lipophilic efficiency (LipE), which normalizes potency by lipophilicity (LipE = pIC50 - logD), improves from 1.3 for ErSO to 3.4 for ErSO-DFP, a >2-unit gain [1].

lipophilicity LipE drug-like properties

ErSO-DFP Maintains Potent Anti-MCF-7 Activity (IC50 17 nM) with 2-Fold Higher Enantiomeric Potency than Racemate

The (R)-enantiomer (ErSO-DFP) is approximately twice as potent as the racemic mixture in MCF-7 cell viability assays [1]. Specifically, (Rac)-ErSO-DFP exhibits an IC50 of 35 nM, while the pure (R)-enantiomer (ErSO-DFP) shows an IC50 of 17 nM at 24 h . The opposite enantiomer (S)-2 is completely devoid of activity against MCF-7 cells [1].

enantioselectivity chiral potency MCF-7 breast cancer

ErSO-DFP Achieves 1.9-Fold Higher Cmax Than ErSO Following Intravenous Administration

In a head-to-head mouse pharmacokinetic study following intravenous dosing, ErSO-DFP achieves a peak plasma concentration (Cmax) of 14.7 μg/mL compared to 7.7 μg/mL for ErSO, a 1.9-fold increase [1]. The area under the curve (AUC) for ErSO-DFP is 6.3 h*μg/mL versus 10.1 h*μg/mL for ErSO, reflecting faster clearance (CL = 52 mL/min/kg for ErSO-DFP vs. 33 mL/min/kg for ErSO) [1].

pharmacokinetics Cmax drug exposure

ErSO-DFP Induces Profound MCF-7 Tumor Regression at Low Dose (5 mg/kg I.V.) with Improved Therapeutic Index

In mice bearing established MCF-7 orthotopic tumors (>300 mm³), ErSO-DFP administered intravenously at 5 mg/kg once weekly for three doses induced profound tumor regression, mirroring the efficacy of ErSO [1]. When combined with head-to-head MTD data, the therapeutic index (TI) for ErSO-DFP is estimated to be approximately 5-fold greater than ErSO [1].

tumor regression therapeutic index MCF-7 xenograft

ErSO-DFP Procurement-Guided Application Scenarios


Mechanistic Studies of ERα-Dependent a-UPR Activation Requiring Clean Selectivity Windows

Researchers investigating the non-canonical functions of ERα in the anticipatory unfolded protein response require compounds that activate the pathway without confounding off-target effects on ERα- cells. ErSO-DFP's 2750-fold average selectivity window [1] makes it the preferred chemical probe for experiments where ERα- cell lines serve as negative controls. The time-stable IC50 in ERα- cells (unlike ErSO's erosion of selectivity) [1] ensures that extended incubation studies (72-168 h) yield interpretable, ERα-specific results.

In Vivo Efficacy and Tolerability Studies in ERα+ Breast Cancer Xenograft Models

For laboratories conducting preclinical evaluation of ERα+ breast cancer therapeutics, ErSO-DFP offers a 5-fold higher MTD (95 mg/kg I.V. in mice) compared to ErSO [1]. This wider tolerability margin enables flexible dose-ranging studies and reduces the risk of reaching dose-limiting toxicity before observing pharmacodynamic effects. The compound's ability to induce profound MCF-7 tumor regression at 5 mg/kg I.V. [1] validates its use as a positive control in xenograft studies evaluating novel ERα-targeting agents.

Structure-Activity Relationship (SAR) Studies Around 3-(4-Hydroxyphenyl)indolin-2-one Scaffolds

Medicinal chemists optimizing a-UPR activators can use ErSO-DFP as a benchmark for LipE-driven design. The compound's cLogD7.4 of 4.4 and LipE of 3.4 [1] represent a >2-unit improvement over ErSO, demonstrating that lipophilicity can be reduced without sacrificing potency. Procurement of the pure (R)-enantiomer is essential for SAR studies, as the racemate contains an inactive (S)-enantiomer that dilutes observed activity by ~2-fold [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of ERα Bioregulator Exposure-Response Relationships

The distinct PK profile of ErSO-DFP (Cmax 14.7 μg/mL, t1/2 18 min, CL 52 mL/min/kg) [1] compared to ErSO enables researchers to explore how altered exposure parameters influence a-UPR activation and tumor regression. The compound's improved tolerability allows PK studies at higher doses (up to 95 mg/kg) [1] without reaching toxicity, facilitating the establishment of robust exposure-response curves for PK/PD model building.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for ErSO-DFP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.